Quercetin-3-o-alpha-d-arabinofuranoside
Description
Overview of Flavonoids in Natural Product Research
Flavonoids represent a large and diverse group of natural substances with variable phenolic structures. nih.govresearchgate.net Found widely in fruits, vegetables, grains, bark, roots, stems, and flowers, they are a significant class of secondary metabolites in plants. nih.govcambridge.org In the plant kingdom, flavonoids play a crucial role in various biological activities, including acting as pigments to attract pollinators, providing defense against microbes and insects, and serving as UV filters. nih.gov
Natural product research has increasingly focused on flavonoids due to their extensive range of biological and pharmacological properties. mdpi.com These compounds are recognized for their beneficial effects on health, which are attributed to their anti-oxidative, anti-inflammatory, anti-mutagenic, and anti-carcinogenic properties, along with their ability to modulate key cellular enzyme functions. nih.govcambridge.org The core structure of flavonoids is a benzo-γ-pyrone skeleton, and they are categorized into several classes, including flavanones, flavones, isoflavones, flavonols, flavanols, and anthocyanins. mdpi.com The ongoing research in this field is centered on the isolation, identification, characterization, and application of these compounds for potential health benefits. nih.govresearchgate.netmdpi.com
Significance of Glycosylated Flavonols in Biological Systems
Flavonoids often exist in nature not as free aglycones but as glycosides, meaning they are attached to one or more sugar molecules. mdpi.comwisdomlib.org Glycosylation, the attachment of a sugar moiety, significantly alters the physicochemical properties of the flavonoid. wisdomlib.orgnih.gov This modification generally increases the molecule's solubility in the aqueous environment of plant cells, which is crucial for its transport and storage within the plant. nih.gov
In biological systems, the sugar component plays a critical role in the bioavailability and metabolism of flavonoids. nih.govoregonstate.edu The type and position of the sugar can influence how the flavonoid is absorbed and processed in the body. While aglycones are generally considered more potent antioxidants, the glycosidic form can enhance bioavailability. nih.gov The sugar moiety can protect the reactive hydroxyl groups of the flavonoid from oxidation and is often a key determinant in how the compound interacts with cellular systems. nih.gov For instance, some glycosylated flavonoids must be hydrolyzed by intestinal or bacterial enzymes to their aglycone form before they can be absorbed. oregonstate.edu
Historical Context and Discovery of Quercetin-3-o-alpha-d-arabinofuranoside
This compound, also known by synonyms such as Guaijaverin and Avicularin (B192226), is a glycosylated flavonol. usbio.netresearchgate.net Its discovery is tied to the phytochemical investigation of various plant species. The name "Guaijaverin" points to one of its earliest identified sources, the leaves of the guava tree (Psidium guajava). usbio.netresearchgate.net
Subsequent research has identified this compound in a variety of other plants. For example, it has been isolated from the fruit of Fuji apples (Malus domestica), where it was studied for its inhibitory activity on certain enzymes. nih.gov It has also been characterized as a major flavonoid compound from the aerial parts of Alchemilla xanthochlora, a plant used in European traditional medicine. researchgate.netnih.gov The continued identification of this compound in different plant sources underscores its widespread distribution in the plant kingdom and motivates further research into its biological activities. researchgate.netbiosynth.com
Compound Data
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C20H18O11 | usbio.netnih.gov |
| Molecular Weight | 434.35 g/mol | usbio.netsigmaaldrich.com |
| Appearance | Pale yellow amorphous powder | researchgate.net |
| CAS Number | 22255-13-6 | usbio.netsigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H18O11 |
|---|---|
Molecular Weight |
434.3 g/mol |
IUPAC Name |
3-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C20H18O11/c21-6-13-15(26)17(28)20(30-13)31-19-16(27)14-11(25)4-8(22)5-12(14)29-18(19)7-1-2-9(23)10(24)3-7/h1-5,13,15,17,20-26,28H,6H2/t13-,15-,17+,20-/m1/s1 |
InChI Key |
BDCDNTVZSILEOY-FWYGIPPASA-N |
SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(O4)CO)O)O)O)O |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@@H]4[C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(O4)CO)O)O)O)O |
Origin of Product |
United States |
Occurrence and Natural Distribution of Quercetin 3 O Alpha D Arabinofuranoside
Botanical Sources and Phytochemical Diversity
Quercetin-3-o-alpha-d-arabinofuranoside has been identified in numerous plant families and species. Research has isolated and characterized this compound from various parts of plants, including leaves, fruits, and aerial parts.
One of the most well-documented sources is the leaves of the guava tree (Psidium guajava). nih.govresearchgate.net Phytochemical analyses of guava leaves have revealed a rich diversity of flavonoids, with this compound being one of several quercetin (B1663063) derivatives present. nih.govnih.gov Other related compounds isolated from guava leaves include quercetin itself, as well as its galactoside, glucoside, and xylopyranoside forms. researchgate.netnih.gov
The compound is also found in the Fuji apple (Malus domestica), where it co-exists with various triterpenoids like ursolic acid and corosolic acid. mdpi.com Another notable source is Alchemilla xanthochlora, commonly known as Lady's Mantle, where Quercetin-3-o-alpha-d-arabinopyranoside (an isomer) has been identified as a major flavonoid constituent. researchgate.netnih.gov
Further research has identified this compound or its isomers in a range of other plants. These include the tea plant (Camellia sinensis), Indian gooseberry (Phyllanthus emblica), and the orchid Anoectochilus roxburghii. fmc.brnih.govscilit.com The phytochemical profile of these plants is often complex. For instance, Camellia sinensis contains a vast array of catechins, other flavonoid glycosides, and saponins (B1172615) in its leaves, flowers, and roots. fmc.brnih.govresearchgate.net Similarly, Phyllanthus emblica fruits contain quercetin and gallic acid. nih.gov
The following table summarizes some of the known botanical sources of this compound and its closely related isomers.
| Plant Species | Common Name | Family | Part(s) Containing the Compound |
| Psidium guajava | Guava | Myrtaceae | Leaves |
| Malus domestica | Apple | Rosaceae | Fruit |
| Alchemilla xanthochlora | Lady's Mantle | Rosaceae | Aerial Parts |
| Ruprechtia polystachya | - | Polygonaceae | Leaves |
| Anthyllis hermanniae | Hermann's Kidney Vetch | Fabaceae | - |
| Camellia sinensis | Tea Plant | Theaceae | Leaves |
| Phyllanthus emblica | Indian Gooseberry (Amla) | Phyllanthaceae | Fruit |
| Anoectochilus roxburghii | Jewel Orchid | Orchidaceae | Whole Plant |
| Nymphaea nouchali (syn. N. pubescens) | Water Lily | Nymphaeaceae | - |
| Foeniculum vulgare | Fennel | Apiaceae | Plant |
| Vaccinium macrocarpon | Cranberry | Ericaceae | - |
The phytochemical diversity within a single plant source can be extensive. In Psidium guajava, for example, this compound is found alongside a suite of other quercetin glycosides, demonstrating the varied glycosylation patterns that can occur from a single aglycone backbone. nih.govresearchgate.net In Anoectochilus roxburghii, it is part of a chemical profile that includes other novel flavonoid glucosides and triterpenoids. scilit.comjipb.netscispace.com This co-occurrence of related compounds is a critical aspect of the plant's biochemistry.
Geographic and Species-Specific Distribution Patterns
The distribution of this compound is intrinsically linked to the geographic and ecological range of its botanical sources. Psidium guajava, for instance, has a long history of use in folk medicine in Egypt and is cultivated worldwide in tropical and subtropical regions. nih.gov Alchemilla xanthochlora is noted in European traditional medicine, suggesting a distribution across Europe. researchgate.netnih.gov
Species-specific patterns are also evident. While quercetin is a ubiquitous flavonoid, the specific glycoside this compound is found in a more select group of plants. The Fuji apple, a cultivar of Malus domestica that originated in Japan, is a known source, highlighting how specific cultivars can be important reservoirs of certain phytochemicals. mdpi.com Similarly, the orchid Anoectochilus roxburghii is distributed across Asia, defining the primary geographic region where this plant source can be found. researchgate.net
Research on Amelanchier × spicata (dwarf serviceberry) from northern Europe has shown significant variation in phenolic compounds based on the habitat, suggesting that environmental factors can influence the phytochemical profile of a plant, which would likely include its content of specific glycosides like this compound. researchgate.net The concentration and even the presence of the compound can vary between different species of the same genus and between different populations of the same species grown in different locations.
Considerations for Botanical Sourcing and Standardization in Research
The variability in the natural occurrence of this compound presents challenges for research and potential applications. Sourcing consistent, high-quality plant material is crucial for obtaining reliable and reproducible research results. The phytochemical heterogeneity of natural sources, influenced by geography, genetics, and environmental conditions, necessitates careful standardization. researchgate.net
Standardization involves the use of analytical techniques, such as High-Performance Liquid Chromatography (HPLC), to identify and quantify the amount of the specific compound in a plant extract. researchgate.netsrce.hr This ensures that the material used in studies has a defined and consistent concentration of the target phytochemical. For example, studies on green tea have focused on optimizing extraction methods to maximize the yield of quercetin and other flavonoids, demonstrating the importance of processing protocols. srce.hr
Furthermore, the inherent instability of some natural bioactive compounds during storage and processing is a critical consideration. nih.gov Proper handling, extraction, and storage procedures are essential to preserve the integrity of this compound in botanical preparations. The development of standardized reference materials for this compound is also a key step in facilitating accurate quantification and comparison of data across different studies.
Biosynthesis and Metabolic Pathways of Quercetin 3 O Alpha D Arabinofuranoside
General Flavonoid Biosynthetic Routes in Plants
Flavonoids, including the aglycone precursor of Quercetin-3-o-alpha-d-arabinofuranoside, are synthesized in plants through the phenylpropanoid pathway. wikipedia.orgnih.gov This complex metabolic network begins with the amino acid phenylalanine, which is derived from the shikimate pathway. mdpi.comijfmr.com The initial phase, known as the general phenylpropanoid pathway, involves three key enzymatic steps that convert phenylalanine into p-coumaroyl-CoA. mdpi.com Phenylalanine ammonia (B1221849) lyase (PAL) first catalyzes the deamination of phenylalanine to produce trans-cinnamic acid. mdpi.com This is followed by hydroxylation by cinnamic acid 4-hydroxylase (C4H) to form p-coumaric acid, which is then activated by 4-coumarate: CoA ligase (4CL) to yield p-coumaroyl-CoA. nih.gov
This activated molecule serves as a crucial entry point into the specific flavonoid biosynthesis pathway. nih.gov The first committed step is catalyzed by chalcone (B49325) synthase (CHS), which facilitates the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to create a chalcone scaffold, naringenin (B18129) chalcone. ijfmr.comnih.gov This chalcone is then cyclized by the enzyme chalcone isomerase (CHI) into the flavanone (B1672756) known as naringenin. mdpi.comijfmr.com
Naringenin represents a central branch point in the flavonoid pathway. mdpi.com It can be hydroxylated by flavanone 3-hydroxylase (F3H) to produce the dihydroflavonol, dihydrokaempferol (B1209521). nih.gov Dihydrokaempferol can be further hydroxylated by flavonoid 3'-hydroxylase (F3'H) to yield dihydroquercetin (also known as taxifolin), the direct precursor to the quercetin (B1663063) aglycone. mdpi.comnih.gov Finally, the enzyme flavonol synthase (FLS) oxidizes dihydroquercetin to form the flavonol, quercetin. ijfmr.com This quercetin core is then available for subsequent modifications, such as glycosylation.
Table 1: Key Enzymes in the Biosynthesis of the Quercetin Aglycone
| Enzyme Abbreviation | Full Name | Function in Pathway |
| PAL | Phenylalanine Ammonia Lyase | Converts phenylalanine to trans-cinnamic acid. mdpi.com |
| C4H | Cinnamic Acid 4-Hydroxylase | Converts trans-cinnamic acid to p-coumaric acid. nih.gov |
| 4CL | 4-Coumarate: CoA Ligase | Converts p-coumaric acid to p-coumaroyl-CoA. mdpi.com |
| CHS | Chalcone Synthase | Condenses p-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone. ijfmr.comnih.gov |
| CHI | Chalcone Isomerase | Cyclizes naringenin chalcone to form naringenin. mdpi.comijfmr.com |
| F3H | Flavanone 3-Hydroxylase | Converts naringenin to dihydrokaempferol. nih.gov |
| F3'H | Flavonoid 3'-Hydroxylase | Converts dihydrokaempferol to dihydroquercetin. nih.gov |
| FLS | Flavonol Synthase | Oxidizes dihydroquercetin to produce quercetin. ijfmr.com |
Enzymatic Glycosylation Mechanisms of Quercetin Core Structure
Once the quercetin aglycone is synthesized, it undergoes glycosylation, a crucial modification that attaches sugar moieties to its structure. This process is catalyzed by a family of enzymes known as UDP-sugar-dependent glycosyltransferases (UGTs). nih.govnih.gov These enzymes facilitate the transfer of a sugar molecule from an activated nucleotide sugar donor, such as UDP-arabinose, to a specific hydroxyl group on the quercetin backbone. nih.gov The attachment of an arabinose sugar to the 3-hydroxyl position of quercetin results in the formation of this compound.
The synthesis of quercetin 3-O-arabinose has been demonstrated using engineered bacterial systems, which highlights the specific enzymatic machinery required. jmb.or.kr The process relies on a UGT with high specificity for both the quercetin acceptor and the UDP-arabinose donor. jmb.or.kr The availability of the specific nucleotide sugar, UDP-arabinose, is a critical factor in the formation of the final glycoside. jmb.or.kr In plants, the conversion of the quercetin aglycone to its glycoside form is a common final step in the biosynthetic pathway. nih.gov This glycosylation is significant as it can alter the compound's chemical properties.
Microbial Synthesis and Engineering of Quercetin Glycosides
The production of specific quercetin glycosides, including arabinosides, has been successfully achieved through the metabolic engineering of microorganisms, particularly Escherichia coli. nih.govjmb.or.kr This biotechnological approach allows for the synthesis of flavonoid glycosides that may be difficult to isolate from natural sources or produce through chemical synthesis. oup.com The strategy involves introducing genes that encode for the necessary biosynthetic pathways into the microbial host. researchgate.net
To produce a specific glycoside like quercetin 3-O-arabinose, engineered E. coli strains are created to perform two key functions: synthesis of the required nucleotide sugar and enzymatic glycosylation of the supplied quercetin aglycone. jmb.or.kr For the synthesis of quercetin 3-O-arabinose, a strain of E. coli was engineered to harbor genes for the biosynthesis of UDP-arabinose from UDP-glucuronic acid. jmb.or.kr This same strain was also equipped with a gene encoding a UGT that exhibits high specificity for transferring arabinose from UDP-arabinose to the quercetin core. jmb.or.kr
By feeding quercetin to these engineered microbial cultures, biotransformation occurs, leading to the production of the desired glycoside. Research has shown that this method can yield significant quantities of the target compound. For instance, one study reported the synthesis of 45.1 mg/L of quercetin 3-O-arabinose-rhamnoside (Q-AR) from a quercetin 3-O-arabinose (Q-A) intermediate, demonstrating the viability of sequential glycosylation in a microbial system. jmb.or.kr
Table 2: Examples of Engineered E. coli for Quercetin Glycoside Production
| Target Product | Engineering Strategy | Host Organism | Reported Yield |
| Quercetin 3-O-arabinose (Intermediate) | Harboring genes for UDP-arabinose biosynthesis and a specific UGT. jmb.or.kr | Escherichia coli | 100 µM conversion of quercetin. jmb.or.kr |
| Quercetin 3-O-(6-deoxytalose) | Introduction of tll gene from A. actinomycetemcomitans and screening for a suitable UGT. nih.gov | Escherichia coli | ~98 mg/L. nih.govresearchgate.net |
| Quercetin 3-O-glucosyl (1→2) xyloside | Sequential glycosylation using two different UGTs (AtUGT78D2 and AtUGT79B1) and expression of ugd and UXS genes. oup.com | Escherichia coli | 65.0 mg/L. oup.com |
| Rutin (B1680289) (Quercetin-3-O-rutinoside) | Integration of one UGT (BcGT1) into the chromosome and plasmid expression of another UGT (Fg2) along with a rhamnose synthase gene (RHM2). oup.com | Escherichia coli | 119.8 mg/L. oup.com |
In Vivo Biotransformation and Metabolism in Experimental Models
Following ingestion, quercetin glycosides like this compound undergo significant biotransformation, primarily in the intestine. nih.gov Unlike glycosides bound to glucose, those with other sugars, such as arabinose, are typically not absorbed in the small intestine. nih.gov Instead, they travel to the large intestine where they are subjected to enzymatic degradation by the resident gut microbiota. nih.gov
The primary metabolic step in the large intestine is deglycosylation, where microbial enzymes cleave the arabinose sugar from the quercetin core, releasing the quercetin aglycone. nih.govmdpi.com For example, bacteria such as Bacteroides and Enterococcus species are known to possess enzymes capable of degrading flavonoid glycosides to their aglycones. mdpi.com
Once the quercetin aglycone is released, it can be absorbed by the intestinal epithelium or further metabolized by the microbiota. mdpi.com These subsequent biotransformations can include dehydroxylation, converting quercetin into compounds like kaempferol (B1673270) or luteolin. mdpi.com Another common metabolic reaction is O-methylation, catalyzed by catechol-O-methyl transferase, which can convert quercetin into its metabolite, isorhamnetin. mdpi.com These resulting metabolites, along with any absorbed aglycone, can then enter circulation and undergo further metabolism in the liver before eventual excretion. nih.gov In silico molecular docking studies have also been used to investigate how Quercetin-3-o-arabinofuranoside interacts with specific enzymes, such as soluble epoxide hydrolase, suggesting it can bind to allosteric sites. nih.gov
Isolation, Purification, and Advanced Analytical Characterization of Quercetin 3 O Alpha D Arabinofuranoside
Spectroscopic and Spectrometric Techniques for Structural Elucidation
Mass Spectrometry (MS) for Molecular Structure Confirmation
Mass spectrometry is an indispensable tool for the structural elucidation of Quercetin-3-o-alpha-d-arabinofuranoside, providing precise information on its molecular weight and fragmentation pattern. This technique allows for the confirmation of the compound's elemental composition and the identification of its constituent aglycone and sugar moieties.
Typically, electrospray ionization (ESI) is employed, often in negative ion mode, due to the phenolic nature of flavonoids. In negative mode ESI-MS analysis, this compound exhibits a deprotonated molecule [M-H]⁻. The exact mass of this ion can be used to confirm the elemental formula, C₂₀H₁₈O₁₁.
Tandem mass spectrometry (MS/MS) analysis of the [M-H]⁻ ion reveals a characteristic fragmentation pattern dominated by the cleavage of the glycosidic bond. This results in the formation of a prominent fragment ion corresponding to the deprotonated quercetin (B1663063) aglycone. A characteristic loss of 132 Da, corresponding to the arabinofuranosyl moiety, is a key diagnostic indicator for the presence of a pentose (B10789219) sugar.
Further fragmentation of the quercetin aglycone ion can also be observed, providing additional structural confirmation. These fragmentation pathways are well-documented for flavonoids and involve retro-Diels-Alder (RDA) reactions within the C-ring, leading to characteristic product ions. The fragmentation pattern of the quercetin aglycone itself can provide evidence for the hydroxylation pattern of the A and B rings.
A summary of the expected mass spectrometric data for this compound is presented in the table below.
| Ion | m/z (mass-to-charge ratio) | Description |
| [M-H]⁻ | 433.07 | Deprotonated molecule |
| [Quercetin aglycone - H]⁻ | 301.03 | Loss of the arabinofuranoside moiety (132 Da) |
Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for the preliminary identification and structural analysis of flavonoids, including this compound. The UV-Vis spectrum of this compound is characterized by two major absorption bands, which are typical for the flavone (B191248) nucleus. jocpr.com
These two bands are referred to as Band I and Band II. Band I, appearing in the range of 300-380 nm, is associated with the cinnamoyl system (B-ring and the heterocyclic C-ring). jocpr.com Band II, observed in the 240-280 nm region, corresponds to the benzoyl system (A-ring). jocpr.com The precise positions of these absorption maxima (λmax) can provide information about the oxygenation pattern of the flavonoid skeleton.
For this compound, the UV spectrum is expected to be very similar to that of quercetin itself, as the glycosidic linkage at the 3-position does not significantly alter the chromophoric system. In a neutral solvent such as methanol (B129727) or ethanol (B145695), this compound would typically exhibit the following spectral characteristics.
| Band | Typical Wavelength Range (nm) | Associated Structural Feature |
| Band I | 350 - 385 | Cinnamoyl system (B-ring) |
| Band II | 250 - 270 | Benzoyl system (A-ring) |
The addition of specific shift reagents (e.g., sodium methoxide, aluminum chloride, boric acid) can be used to further probe the structure by indicating the presence and location of free hydroxyl groups on the flavonoid skeleton. However, for this compound, the 3-hydroxyl group is substituted by the arabinofuranoside moiety, which would be reflected in the spectral shifts observed with these reagents compared to quercetin.
Infrared (IR) Spectroscopy for Functional Group Determination
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation. In the case of this compound, the IR spectrum reveals characteristic absorption bands corresponding to its key structural features, such as hydroxyl groups, the carbonyl group, aromatic rings, and ether linkages.
The IR spectrum of this compound is expected to display a broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibrations of the multiple phenolic and sugar hydroxyl groups. The presence of a strong absorption band around 1650-1660 cm⁻¹ is indicative of the C=O stretching vibration of the γ-pyrone ring.
Absorptions in the 1600-1450 cm⁻¹ region are typically assigned to the C=C stretching vibrations of the aromatic rings. Furthermore, the C-O stretching vibrations of the ether linkage in the glycosidic bond and the phenolic hydroxyl groups are expected to appear in the fingerprint region, typically between 1300 and 1000 cm⁻¹.
A summary of the expected characteristic IR absorption bands for this compound is provided in the table below. nih.gov
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3600 - 3200 | O-H stretching | Phenolic and sugar hydroxyl groups |
| 1650 - 1660 | C=O stretching | Carbonyl group of the γ-pyrone ring |
| 1600 - 1450 | C=C stretching | Aromatic rings |
| 1300 - 1000 | C-O stretching | Ether linkage and phenolic hydroxyls |
Biological Activities and Mechanistic Studies of Quercetin 3 O Alpha D Arabinofuranoside in Preclinical Models
Antioxidant and Reactive Oxygen Species Modulation
Avicularin (B192226) exhibits notable antioxidant properties through both direct and indirect mechanisms, contributing to cellular protection against oxidative stress. nih.gov The compound's antioxidant capacity has been demonstrated in various in vitro and cellular models. caymanchem.comnih.gov
Quercetin-3-o-alpha-d-arabinofuranoside has been shown to directly neutralize harmful free radicals. In cell-free assays, it effectively scavenges 2,2-diphenyl-1-picrylhydrazyl (DPPH) and superoxide (B77818) radicals. caymanchem.com One study quantified its scavenging activity, reporting a half-maximal inhibitory concentration (IC50) of 64.3 µM for DPPH radicals and 6 µM for superoxide radicals. caymanchem.com Furthermore, it has been noted to possess significantly strong ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging activity. sigmaaldrich.com The compound also inhibits the copper-induced oxidation of low-density lipoprotein (LDL) with an IC50 value of 3.8 µM, further highlighting its direct antioxidant capabilities. caymanchem.com
| Assay | IC50 Value (µM) | Source |
|---|---|---|
| DPPH Radical Scavenging | 64.3 | caymanchem.com |
| Superoxide Radical Scavenging | 6.0 | caymanchem.com |
| Copper-Induced LDL Oxidation | 3.8 | caymanchem.com |
While direct studies specifically detailing the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway by this compound are limited, evidence from cellular models points to its ability to modulate endogenous antioxidant systems. In bradykinin-treated human osteoblastic cells, Avicularin treatment led to a dose-dependent decrease in the oxidative stress marker malondialdehyde (MDA) and a corresponding increase in the activity of crucial antioxidant enzymes, superoxide dismutase (SOD) and catalase. nih.gov
The aglycone form, quercetin (B1663063), is a well-documented activator of the Nrf2 pathway. casi.orgnih.govnih.govresearchgate.net Quercetin promotes the translocation of Nrf2 to the nucleus, where it binds to the ARE and initiates the transcription of numerous cytoprotective and antioxidant genes. casi.orgnih.gov This established mechanism for the parent compound suggests a potential, yet to be fully elucidated, mechanism for its glycoside derivatives like this compound.
Anti-Inflammatory Effects and Immunomodulation in Experimental Systems
This compound demonstrates significant anti-inflammatory activity by modulating the production of key inflammatory mediators and inhibiting critical signaling pathways involved in the inflammatory cascade. nih.govmedchemexpress.comnih.gov
In preclinical models, Avicularin effectively suppresses the overproduction of pro-inflammatory mediators. Studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard model for inflammation, have shown that Avicularin inhibits the production of Nitric Oxide (NO) and Prostaglandin (B15479496) E2 (PGE2). caymanchem.comnih.gov This effect was observed at concentrations ranging from 30 to 300 µM. caymanchem.com The inhibition of these mediators is linked to the compound's ability to downregulate the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov Furthermore, Avicularin was also found to suppress the secretion of the pro-inflammatory cytokine Interleukin-1β (IL-1β). nih.gov
| Model System | Mediator Inhibited | Effective Concentration | Source |
|---|---|---|---|
| LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) | 30 - 300 µM | caymanchem.com |
| LPS-stimulated RAW 264.7 macrophages | Prostaglandin E2 (PGE2) | 30 - 300 µM | caymanchem.com |
| LPS-stimulated RAW 264.7 macrophages | Interleukin-1β (IL-1β) | Not specified | nih.gov |
| Bradykinin-treated MG-63 cells | iNOS and COX-2 (protein expression) | Dose-dependent | nih.gov |
The anti-inflammatory effects of this compound are underpinned by its ability to interfere with crucial intracellular signaling pathways. The compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that governs the expression of many pro-inflammatory genes. nih.govmedchemexpress.com Mechanistically, Avicularin disrupts the NF-κB pathway by attenuating the degradation of its inhibitor, IκB, and reducing the phosphorylation of the p65 subunit of NF-κB. nih.govmedchemexpress.com
In addition to the NF-κB pathway, Avicularin significantly attenuates the activation of the Extracellular signal-regulated kinase (ERK) signaling pathway, which is another critical component of the inflammatory response. medchemexpress.comnih.gov Studies have clearly demonstrated that the anti-inflammatory activity of Avicularin in LPS-stimulated macrophages is mediated through the suppression of ERK phosphorylation. nih.gov This dual inhibition of both NF-κB and ERK pathways highlights a multi-targeted anti-inflammatory mechanism. nih.govmedchemexpress.com
Antiproliferative and Apoptotic Activities in Cellular Models
This compound has been investigated for its potential anticancer activities, demonstrating the ability to inhibit cell growth and induce programmed cell death (apoptosis) in various cancer cell lines. nih.govnih.gov
In a study on human cutaneous squamous cell carcinoma (CSCC) cells (SCC13), Avicularin inhibited cell viability in a dose-dependent manner and induced apoptosis. nih.gov This pro-apoptotic effect was associated with the regulation of the Bcl-2 family of proteins, specifically by decreasing the expression of the anti-apoptotic protein Bcl-2 and increasing the expression of the pro-apoptotic protein Bax. nih.gov
Similar effects were observed in human hepatocellular carcinoma (HCC) cells (Huh7). nih.gov Treatment with Avicularin markedly decreased cell proliferation, migration, and invasion. nih.gov It also induced cell cycle arrest at the G0/G1 phase and promoted apoptosis. nih.govcaymanchem.com The anticancer mechanism in HCC cells was linked to the regulation of NF-κB (p65), COX-2, and PPAR-γ activities. nih.gov In another study, Avicularin showed cytotoxicity against the WiDr colorectal cancer cell line with an IC50 value of 521.14 μg/ml. researchgate.net
| Cell Line | Cancer Type | Observed Effects | Mechanistic Insights | Source |
|---|---|---|---|---|
| SCC13 | Cutaneous Squamous Cell Carcinoma | Inhibited cell viability, induced apoptosis | Decreased Bcl-2, increased Bax, inhibited MEK/NF-κB pathway | nih.gov |
| Huh7 | Hepatocellular Carcinoma | Inhibited proliferation, migration, and invasion; induced apoptosis and G0/G1 cell cycle arrest | Regulation of NF-κB (p65), COX-2, and PPAR-γ activities | nih.gov |
| WiDr | Colorectal Cancer | Cytotoxic activity (IC50: 521.14 µg/ml) | Not specified | researchgate.net |
Cell Cycle Arrest Mechanisms (e.g., G0/G1 phase)
The capacity of a compound to halt the cell cycle is a crucial indicator of its anti-proliferative potential. The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Checkpoints, such as the G0/G1 phase, are critical control points that prevent damaged cells from progressing to DNA synthesis (S phase). While many flavonoids exert their anticancer effects by inducing cell cycle arrest, studies on this compound (Avicularin) in cutaneous squamous cell carcinoma (CSCC) cell lines did not find significant induction of cell cycle arrest to be a primary mechanism of its action. Instead, its potent effects were attributed to other mechanisms, such as the induction of apoptosis and inhibition of metastasis-related processes.
Induction of Apoptosis Pathways (e.g., Caspase activation, Bcl-2/Bax modulation)
Apoptosis, or programmed cell death, is a vital process for eliminating cancerous cells. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the mitochondrial (intrinsic) pathway of apoptosis, comprising both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax). The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis; an increase in this ratio permeabilizes the mitochondrial membrane, leading to the activation of caspases and subsequent cell death. nih.govnih.govnih.gov
In preclinical studies using the human cutaneous squamous cell carcinoma cell line SCC13, this compound was shown to dose-dependently induce apoptosis. nih.govnih.gov Mechanistic investigations revealed that this effect was mediated by the modulation of the Bcl-2 family proteins. nih.gov Treatment with the compound led to a significant decrease in the expression of the anti-apoptotic protein Bcl-2, while concurrently increasing the expression of the pro-apoptotic protein Bax. nih.govnih.gov This shift in the Bax/Bcl-2 ratio is a key event that triggers the downstream apoptotic cascade, suggesting that this compound exerts its pro-apoptotic effects by activating the intrinsic mitochondrial pathway. nih.gov
Inhibition of Cellular Proliferation, Migration, and Invasion
The ability of cancer cells to proliferate uncontrollably, migrate to distant sites, and invade surrounding tissues is responsible for the progression of cancer and metastasis. This compound has demonstrated significant inhibitory effects on these processes in experimental settings.
In studies on human CSCC cells (SCC13), the compound was found to inhibit cell viability and proliferation in a dose-dependent manner. nih.govnih.gov Furthermore, it was shown to suppress the epithelial-mesenchymal transition (EMT), a critical process for cancer cell invasion and metastasis. nih.govnih.gov This was evidenced by an increase in the expression of E-cadherin, an epithelial marker, and a corresponding decrease in the expression of mesenchymal markers such as N-cadherin and Vimentin. nih.gov Additionally, the compound reduced the expression of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for degrading the extracellular matrix, thereby facilitating cancer cell invasion. nih.govnih.gov These findings collectively indicate that this compound can effectively target multiple key steps in the metastatic cascade.
Table 1: Effect of this compound on Apoptosis and EMT Markers in SCC13 Cells
| Protein Target | Biological Process | Effect of Treatment | Reference |
|---|---|---|---|
| Bcl-2 | Apoptosis (Anti-apoptotic) | Decreased Expression | nih.gov, nih.gov |
| Bax | Apoptosis (Pro-apoptotic) | Increased Expression | nih.gov, nih.gov |
| E-cadherin | EMT (Epithelial Marker) | Increased Expression | nih.gov |
| N-cadherin | EMT (Mesenchymal Marker) | Decreased Expression | nih.gov |
| Vimentin | EMT (Mesenchymal Marker) | Decreased Expression | nih.gov |
| MMP-9 | Invasion (Matrix Degradation) | Decreased Expression | nih.gov |
Modulation of Metabolic Regulatory Pathways in Experimental Systems
Beyond its anti-cancer activities, this compound has been shown to modulate key metabolic pathways, particularly those involved in glucose and lipid metabolism.
Effects on Glucose Metabolism and Related Enzymes (e.g., α-glucosidase, aldose reductase)
Controlling glucose metabolism is a key strategy in managing metabolic diseases like type 2 diabetes. One therapeutic approach involves inhibiting enzymes that digest carbohydrates, such as α-glucosidase. nih.gov Studies have identified this compound as a potent inhibitor of the α-glucosidase enzyme. By inhibiting this enzyme, the compound can delay the absorption of glucose from the intestine.
Another critical enzyme in glucose metabolism, particularly under hyperglycemic conditions, is aldose reductase. This enzyme converts glucose to sorbitol, and its over-activation is implicated in the development of diabetic complications. Research has identified this compound as a non-competitive inhibitor of aldose reductase, demonstrating an IC₅₀ value of 4.17 μg/mL. This inhibition is achieved through the formation of a non-covalent complex with the enzyme, altering its conformation and impairing its activity. In adipocytes, the compound has also been found to suppress the expression of glucose transporter 4 (GLUT4), which is essential for glucose uptake, further highlighting its role in modulating glucose homeostasis.
Regulation of Lipid Metabolism and Adipogenesis
Adipogenesis is the process by which pre-adipocytes differentiate into mature, lipid-storing adipocytes. Dysregulation of this process and of lipid metabolism is central to obesity and related metabolic disorders. This compound has been shown to effectively suppress the accumulation of intracellular lipids in mouse 3T3-L1 adipocytes.
This effect is achieved through the downregulation of key adipogenic transcription factors, including peroxisome proliferator-activated receptor γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα). These factors are master regulators of adipocyte differentiation. By reducing their expression, the compound effectively inhibits the adipogenic program. This leads to a decrease in intracellular triglyceride levels. Notably, these studies found that the compound did not significantly affect the expression of genes involved in lipolysis, suggesting its primary action is on the inhibition of lipid accumulation and adipocyte differentiation rather than on the breakdown of existing fat.
Table 2: Effect of this compound on Adipogenesis and Glucose Metabolism Markers
| Target | Pathway | Cell/System | Observed Effect | Reference |
|---|---|---|---|---|
| α-glucosidase | Glucose Metabolism | Enzyme Assay | Inhibition | |
| Aldose Reductase | Polyol Pathway | Enzyme Assay | Non-competitive Inhibition | |
| GLUT4 | Glucose Uptake | 3T3-L1 Adipocytes | Suppressed Expression | |
| PPARγ | Adipogenesis | 3T3-L1 Adipocytes | Reduced Expression | |
| C/EBPα | Adipogenesis | 3T3-L1 Adipocytes | Reduced Expression | |
| Triglyceride Level | Lipid Accumulation | 3T3-L1 Adipocytes | Decreased |
Activation of Cellular Energy Sensors (e.g., AMPK)
AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis. It acts as a cellular energy sensor that, when activated during times of metabolic stress, switches on catabolic pathways that generate ATP while switching off anabolic, ATP-consuming processes. nih.gov Because of its central role in metabolism, AMPK is a significant therapeutic target for metabolic diseases. While many natural flavonoids are known to activate AMPK, a review of the current preclinical literature did not yield prominent studies specifically demonstrating the direct activation of AMPK by this compound. Further research is required to elucidate whether this compound engages this critical cellular energy sensor.
Inhibition of Soluble Epoxide Hydrolase (sEH) Activity
This compound, a flavonoid glycoside, has been identified as an inhibitor of soluble epoxide hydrolase (sEH). mdpi.comresearchgate.netnih.gov This enzyme is responsible for the hydrolysis of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acids (DHETs). nih.gov Inhibition of sEH is a therapeutic strategy for managing conditions such as hypertension and inflammation. nih.gov
In a study evaluating compounds from Fuji apples, this compound was found to inhibit sEH with a half-maximal inhibitory concentration (IC₅₀) value of 39.3 ± 3.4 μM. mdpi.comnih.govnih.gov Kinetic analysis revealed that it functions as a mixed-type inhibitor. mdpi.comresearchgate.net Molecular docking and simulation studies suggest that it does not bind directly to the catalytic site of the enzyme but rather to an allosteric pocket, inducing a conformational change in the enzyme's structure. mdpi.comresearchgate.net This interaction stably inhibits the enzyme's activity. mdpi.comnih.gov
| Compound | Source | IC₅₀ (μM) | Inhibition Type | Binding Site |
|---|---|---|---|---|
| This compound | Malus domestica (Fuji apple) | 39.3 ± 3.4 | Mixed | Allosteric pocket |
Neurobiological Investigations and Neuroprotective Potentials in Experimental Systems
The neuroprotective potential of this compound (also known as avicularin) has been explored in several preclinical models. nih.govnih.gov These investigations highlight its capacity to mitigate neuronal damage through various mechanisms, including combating oxidative stress and inflammation, and modulating critical cell signaling pathways. The parent compound, quercetin, is widely recognized for its neuroprotective effects. nih.govfrontiersin.orgnih.gov
While direct studies on neuronal models are emerging, the antioxidant properties of this compound have been demonstrated in other biological systems, suggesting a potential mechanism for neuroprotection. Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. frontiersin.orgnih.gov In a study on bradykinin-treated human osteoblastic osteosarcoma cells (MG-63), avicularin treatment led to a reduction in the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and modulated the activities of the antioxidant enzymes superoxide dismutase (SOD) and catalase. nih.gov Furthermore, avicularin has shown the ability to scavenge DPPH and superoxide radicals in cell-free assays, with IC₅₀ values of 64.3 µM and 6 µM, respectively. caymanchem.com These findings underscore its capacity to counteract oxidative stress, a crucial aspect of its neuroprotective potential.
Neuroinflammation, often mediated by glial cells like microglia and astrocytes, plays a significant role in the pathology of various neurological disorders. nih.govyoutube.com this compound has demonstrated anti-inflammatory effects that are relevant to the regulation of neuroinflammatory processes. In a mouse model of depression induced by chronic unpredictable mild stress (CUMS), avicularin treatment was found to inhibit inflammation in the hippocampi. nih.gov This was associated with a reduction in the levels of the pro-inflammatory cytokine TNF-α. mdpi.com In non-neuronal models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, avicularin suppressed the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E₂ (PGE₂). caymanchem.comnih.gov It also reduced the expression of inflammatory cytokines in bradykinin-treated MG-63 cells. nih.gov These results indicate that this compound can modulate inflammatory responses, a key component of its neuroprotective activity.
The neuroprotective effects of this compound are linked to its ability to modulate intracellular signaling cascades that are critical for neuronal survival and function. The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK and JNK, and the PI3K/Akt pathway are central to these processes. nih.govnih.gov
Research has shown that in a mouse model of depression, avicularin treatment inhibited the activation of the MEK/ERK/NF-κB signaling pathway in the hippocampus. nih.gov This pathway is a significant mechanism in inflammatory responses. nih.gov Furthermore, in LPS-stimulated macrophage models, avicularin was found to specifically suppress the phosphorylation of ERK in a concentration-dependent manner, without significantly affecting JNK or p38 kinase phosphorylation. nih.gov This suggests a targeted effect on the ERK signaling cascade. While direct evidence for its modulation of the PI3K/Akt pathway in neuronal systems is still under investigation, the parent compound quercetin has been shown to activate this pro-survival pathway in models of cerebral ischemia. researchgate.net
Preclinical studies have provided evidence for the antidepressant-like effects of this compound. nih.govnih.govmdpi.com In a widely used chronic unpredictable mild stress (CUMS) mouse model of depression, administration of avicularin for 21 days significantly ameliorated depressive-like behaviors. nih.govmdpi.com This was demonstrated by a dose-dependent decrease in immobility time in the forced swim test and tail suspension test, as well as an increase in sucrose (B13894) consumption, indicating a reversal of anhedonia. nih.gov The observed effects were comparable to those of the conventional antidepressant drug fluoxetine. mdpi.com The mechanisms underlying these effects are believed to be linked to the compound's anti-inflammatory and neuroprotective properties within the hippocampus. nih.gov
| Behavioral Test | Observed Effect | Reference Compound |
|---|---|---|
| Forced Swim Test (FST) | Decreased immobility time | Fluoxetine |
| Tail Suspension Test (TST) | Decreased immobility time | Fluoxetine |
| Sucrose Preference Test (SPT) | Increased sucrose consumption | Not specified |
Other Investigated Biological Activities in Preclinical Models
Beyond its neurobiological and sEH inhibitory activities, this compound has been investigated for a range of other pharmacological properties in preclinical settings. These diverse activities highlight its potential as a multi-target therapeutic agent.
Enzyme Inhibition: It has been shown to inhibit fatty acid synthase (FASN) and aldose reductase with IC₅₀ values of 6.15 µM and 19.05 µM, respectively. caymanchem.com
Antioxidant Activity: The compound effectively inhibits copper-induced oxidation of low-density lipoprotein (LDL) with an IC₅₀ of 3.8 µM. caymanchem.com
Anticancer Properties: In studies using Huh7 human hepatocellular carcinoma cells, avicularin inhibited cell proliferation, migration, and invasion, while also inducing apoptosis and cell cycle arrest. caymanchem.com
Metabolic Regulation: It has been found to inhibit the accumulation of intracellular lipids in 3T3-L1 adipocytes. nih.govmedchemexpress.com
Bone Metabolism: Avicularin has been shown to disrupt RANKL-induced osteoclast differentiation, suggesting a role in bone remodeling. medchemexpress.com
Other Reported Activities: It has also been reported to possess antiseptic and diuretic properties. taylorandfrancis.com
| Activity | Model/Assay | Key Findings |
|---|---|---|
| Aldose Reductase Inhibition | Enzyme assay | IC₅₀ = 19.05 µM caymanchem.com |
| Fatty Acid Synthase (FASN) Inhibition | Enzyme assay | IC₅₀ = 6.15 µM caymanchem.com |
| Anti-proliferative | Hepatocellular carcinoma cells (Huh7) | Inhibited proliferation, migration, and invasion. caymanchem.com |
| Anti-adipogenic | 3T3-L1 adipocytes | Decreased intracellular lipid accumulation. nih.govmedchemexpress.com |
| Inhibition of Osteoclastogenesis | RANKL-induced osteoclast differentiation | Disrupted osteoclast formation. medchemexpress.com |
| Antioxidant (LDL oxidation) | Cell-free assay | Inhibited copper-induced LDL oxidation (IC₅₀ = 3.8 µM). caymanchem.com |
Hepatoprotective Mechanisms
While direct studies on the hepatoprotective mechanisms of this compound are limited in the available literature, extensive research on its aglycone, quercetin, provides significant insights into potential pathways. Quercetin has demonstrated marked hepatoprotective effects against a wide array of toxins in various animal models. nih.govnih.gov
The primary mechanisms underlying quercetin's liver-protective activity include its potent antioxidant and free-radical scavenging properties. nih.govnih.gov It mitigates oxidative stress, a key factor in toxin-induced liver damage. nih.gov Furthermore, quercetin exhibits anti-inflammatory and anti-apoptotic activities, which help reduce liver inflammation and prevent hepatocyte death. nih.gov One of the specific molecular mechanisms identified is the inhibition of cytochrome P450 2E1 (CYP2E1), an enzyme involved in the metabolic activation of many hepatotoxic substances. nih.gov Studies on quercetin have shown its ability to protect the liver from damage induced by substances like acrylamide, paracetamol, and ethanol (B145695) by restoring antioxidant enzyme levels, such as glutathione (B108866) S-transferase (GST), and preventing DNA damage. nih.gov These findings suggest that this compound may exert similar hepatoprotective effects, although further studies are required to confirm the specific activities of this glycoside.
Inhibition of Enzymatic Targets (e.g., Fatty Acid Synthase, Arginase)
This compound has been identified as an inhibitor of specific enzymatic targets, notably soluble epoxide hydrolase (sEH). Research on compounds isolated from Fuji apples (Malus domestica) identified Quercetin-3-o-arabinofuranoside as an active inhibitor of sEH. nih.govmdpi.com
Soluble epoxide hydrolase is an enzyme that converts anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids (DHETs). nih.gov By inhibiting sEH, the compound helps maintain higher levels of beneficial EETs. In a dose-dependent manner, Quercetin-3-o-arabinofuranoside was found to inhibit sEH with a half-maximal inhibitory concentration (IC₅₀) value of 39.3 ± 3.4 μM. nih.govmdpi.com Molecular docking studies suggest that it binds to an allosteric site on the enzyme, specifically a pocket next to the catalytic site, inducing a conformational change consistent with the "induced fit" theory. nih.gov
Information regarding the direct inhibition of other enzymes such as fatty acid synthase or arginase by this compound is not prevalent in the current body of research. Studies on the parent compound, quercetin, have shown it can modulate the expression of enzymes involved in arginine metabolism, such as increasing the expression of arginase II, rather than inhibiting it. brieflands.com
Table 1: Inhibition of Soluble Epoxide Hydrolase (sEH) by Quercetin-3-o-arabinofuranoside
| Compound | Target Enzyme | IC₅₀ Value (μM) | Inhibition Mode | Source |
|---|
Interaction with Protein Targets (e.g., Transthyretin stabilization)
This compound has been studied for its ability to interact with and stabilize transthyretin (TTR), a transport protein in the blood. The dissociation of the TTR tetramer into monomers can lead to the formation of amyloid fibrils, causing amyloidosis diseases. Molecules that can stabilize the native tetrameric structure of TTR are considered potential therapeutic agents.
In a study evaluating various quercetin 3-O-glycosylated derivatives, Quercetin-3-o-alpha-L-arabinofuranoside was assessed for its TTR stabilizing capacity. The findings indicated that it possesses a moderate ability to stabilize the TTR tetramer. In an in vitro fibril formation assay, the presence of Quercetin-3-o-alpha-L-arabinofuranoside resulted in a 57% level of fibril formation, suggesting a modest interaction with the TTR binding sites compared to more potent stabilizers. This suggests that while the aglycone quercetin is a known TTR binder, the nature of the sugar moiety influences the stabilizing activity of its glycosides.
Anti-Plaque Activity against Specific Microorganisms
The anti-plaque potential of quercetin glycosides has been investigated, particularly against the cariogenic bacterium Streptococcus mutans. While studies specifically on the arabinofuranoside form are scarce, research on the closely related compound Quercetin-3-O-α-L-arabinopyranoside has shown its potential as an antiplaque agent. sigmaaldrich.comsigmaaldrich.com This compound, also known as guaijaverin, was found to exhibit anti-Streptococcus mutans activity. sigmaaldrich.com
The parent compound, quercetin, has been shown to effectively inhibit S. mutans biofilm formation by reducing biofilm dry weight, total protein content, and the formation of both insoluble and soluble glucans, which are crucial for the integrity of the biofilm matrix. nih.gov Quercetin also leads to a less acidic environment within the biofilm, which is a key factor in preventing dental caries. nih.gov These findings suggest that quercetin derivatives, including the arabinofuranoside form, could potentially interfere with the virulence of S. mutans and disrupt the formation of dental plaque, though direct evidence for the furanoside isomer is needed.
Anti-Elastase and Anti-Collagenase Activities
The inhibition of enzymes involved in the degradation of the extracellular matrix, such as elastase and collagenase, is a key strategy for preventing skin aging and tissue damage. This compound has been implicated in these inhibitory activities, often as a component of plant extracts.
An extract from Euphorbia characias, containing quercetin-3-O-arabinoside, demonstrated inhibitory activity against both elastase and collagenase. mdpi.com While the study tested the entire extract, the presence of this compound was highlighted as a contributor to the observed effects. mdpi.com Similarly, studies on isolated compounds have shown that quercetin 3-O-α-l-arabinoside exhibits a modest inhibitory potential against elastase. Furthermore, the aglycone, quercetin, is recognized as one of the most effective flavonoids for inhibiting collagenase activity, indicating the importance of the flavonol structure for this bioactivity. researchgate.net These findings suggest that this compound likely contributes to anti-elastase and anti-collagenase effects, though the potency of the pure compound requires more direct investigation.
Table 2: Summary of Enzymatic Inhibition Studies
| Compound/Extract | Target Enzyme | Observed Effect | Source |
|---|---|---|---|
| Euphorbia characias Extract (containing Quercetin-3-O-arabinoside) | Elastase | Inhibition (IC₅₀ of extract ~3x higher than standard) | mdpi.com |
| Euphorbia characias Extract (containing Quercetin-3-O-arabinoside) | Collagenase | Inhibition (Effect comparable to standard EGCG) | mdpi.com |
Structure Activity Relationships Sar and Molecular Interaction Studies
Impact of Glycosylation on Biological Activity and Systemic Behavior in Experimental Systems
The attachment of sugar moieties to flavonoid aglycones, a process known as glycosylation, significantly alters their physicochemical properties, which in turn affects their solubility, stability, bioavailability, and ultimately, their biological activity. etsu.edu The specific sugar and the position of attachment are critical determinants of these effects.
In the case of Quercetin-3-o-alpha-d-arabinofuranoside, the arabinofuranose sugar is attached at the 3-position of the quercetin (B1663063) aglycone. The nature of the sugar profoundly influences the absorption and metabolism of quercetin. Studies in rat models have demonstrated that the type of glycosylation markedly impacts the efficiency of quercetin absorption. nih.gov For instance, quercetin 3-glucoside is absorbed more efficiently than the quercetin aglycone itself, leading to significantly higher plasma concentrations. nih.gov Conversely, glycosides containing a rhamnose moiety, such as rutin (B1680289) (quercetin-3-rutinoside), exhibit markedly depressed absorption. nih.gov While direct comparative absorption data for this compound is less detailed, the principle that the sugar moiety is a key factor in bioavailability is well-established. nih.govnih.gov
Glycosylation can also modulate specific biological activities. While the quercetin aglycone is a potent antioxidant, its glycosides also exhibit significant radical scavenging properties. mdpi.com Quercetin-3-O-α-L-arabinopyranoside has been shown to have strong ABTS radical scavenging activity. sigmaaldrich.com However, for some enzyme inhibitory activities, glycosylation can lead to a decrease in potency. This has been observed with α-amylase, where the increased molecular size, polarity, and nonplanar structure resulting from glycosylation may cause steric hindrance, weakening the interaction between the flavonoid and the enzyme. researchgate.net In other contexts, glycosylation can enhance biological effects. For example, quercetin 3-O-glucoside (Q3G) showed a stronger anti-obesity effect than the quercetin aglycone in both in vitro and in vivo models, being more effective at reducing lipid accumulation and the expression of adipogenic markers. nih.gov This enhanced effect is potentially linked to better bioavailability. jmb.or.kr
Once absorbed, quercetin glycosides are typically metabolized, and it is often the conjugated metabolites (glucuronides and/or sulfates) and the quercetin aglycone (released by β-glucuronidase activity) that exert biological effects systemically. nih.govrsc.org These circulating metabolites act as hydrophilic bioactive agents and can serve as precursors to the more hydrophobic aglycone at target sites, particularly under conditions of oxidative stress like inflammation. rsc.org
Table 1: Comparative Effects of Quercetin Glycosylation
| Compound | Experimental System | Observed Effect | Reference |
|---|---|---|---|
| Quercetin 3-O-glucoside (Q3G) | 3T3-L1 adipocyte cells | 1.6 to 2.4-fold higher reduction in triglyceride content and lipid accumulation compared to Quercetin aglycone. | nih.gov |
| Quercetin 3-O-glucoside (Q3G) | High-fat diet-fed mice | Significantly reduced body weight, liver weight, and serum lipids compared to the control group. | nih.gov |
| Quercetin 3-glucoside | Rat model (oral administration) | Resulted in plasma quercetin metabolite concentrations approximately 3-fold higher than with Quercetin aglycone. | nih.gov |
| Quercetin 3-rhamnoside & Rutin | Rat model (oral administration) | Resulted in undetectable or very low plasma concentrations of quercetin metabolites compared to the aglycone. | nih.gov |
| Quercetin Glycosides | General enzyme assays (α-amylase) | Glycosylation generally decreased the inhibitory effect compared to the aglycone, likely due to steric hindrance. | researchgate.net |
Role of the Quercetin Aglycone Moiety in Biological Effects
The biological activities of this compound are fundamentally anchored to the structural features of its quercetin aglycone core. The quercetin moiety possesses several key structural characteristics that are crucial for its antioxidant and enzyme-inhibiting actions. nih.gov
A paramount feature is the 3′,4′-catechol structure (an ortho-dihydroxyl group) in the B-ring. nih.gov This arrangement is a powerful hydrogen-donating substituent and is critical for high radical-scavenging activity. The ability to donate hydrogen atoms allows the molecule to neutralize reactive oxygen species (ROS), thus conferring potent antioxidant effects. nih.govnih.gov The loss or modification of these hydroxyl groups significantly diminishes this activity. nih.gov
Furthermore, structure-activity relationship studies have consistently highlighted the importance of other features within the flavonoid skeleton for antioxidant behavior:
The 2,3-double bond in the C-ring: This bond, in conjugation with the 4-keto group, facilitates electron delocalization across the molecule, which stabilizes the aryloxyl radical formed after scavenging a free radical. nih.gov
The 4-keto group in the C-ring: This group is essential for the electron delocalization mentioned above. nih.gov
The 3-hydroxyl group in the C-ring: This hydroxyl group also plays a role in the antioxidant capacity of the molecule. nih.gov
Beyond antioxidant effects, the quercetin aglycone structure is responsible for specific interactions with proteins. For example, quercetin aglycone has been shown to inhibit intestinal cholesterol absorption by interacting with the sterol transporter protein Nieman-Pick C1-like 1 (NPC1L1). nih.gov Although glycosylation at the 3-position modifies this interaction, the foundational binding potential resides within the aglycone structure. After metabolic deglycosylation in the body, the released quercetin aglycone can exert these direct effects on target proteins. nih.govrsc.org
Computational Approaches to Molecular Docking and Dynamics Simulations
Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating the interactions between small molecules like this compound and biological targets at a molecular level. nih.govmdpi.com These in silico techniques predict the binding conformation, affinity, and stability of a ligand within the active site of a protein, providing insights that can guide further experimental studies. nih.govresearchgate.net
Molecular docking studies on quercetin derivatives, including arabinosides, have been performed against various protein targets. These studies calculate a docking score, typically expressed in kcal/mol, which estimates the binding free energy; a more negative value suggests a more stable and favorable interaction. researchgate.netopenmedicinalchemistryjournal.com For example, a docking study of Quercetin-3-O-arabinoside against soluble epoxide hydrolase (sEH), an enzyme involved in inflammation, revealed it binds to an allosteric site next to the catalytic pocket. mdpi.com Similarly, various quercetin derivatives have been docked against proteases of SARS-CoV-2, showing strong binding energies and highlighting their potential as viral inhibitors. researchgate.netresearchgate.net
Molecular dynamics (MD) simulations build upon docking results by simulating the movements of the protein-ligand complex over time, typically for nanoseconds. mdpi.combiorxiv.org This provides a dynamic view of the interaction, assessing the stability of the complex and the persistence of key interactions, such as hydrogen bonds. biorxiv.org MD simulations of a Quercetin 3-O-arabinoside 7-O-rhamnoside complexed with the papain-like protease of SARS-CoV-2 were used to assess the stability and dynamics of the docked complex, analyzing parameters like mobility and deformability of the protein structure upon ligand binding. researchgate.net Such simulations help validate the initial docking poses and provide a more realistic understanding of the binding event. biorxiv.org
Table 2: Selected Molecular Docking and Simulation Findings for Quercetin Derivatives
| Quercetin Derivative | Protein Target | Methodology | Key Finding (Binding Energy/Score) | Reference |
|---|---|---|---|---|
| Quercetin-3-O-arabinoside | Soluble Epoxide Hydrolase (sEH) | Molecular Docking | Binding Energy: -8.8 kcal/mol | mdpi.com |
| Quercetin 3,4'-dimethyl ether 7-alpha-L-Arabinofuranosyl-(1-6)-glucoside | Plasmodium falciparum Enoyl Acyl Carrier Protein Reductase (PfENR) | Molecular Docking | Binding Energy (ΔG): -11.6 kcal/mol | researchgate.net |
| Quercetin 3-O-arabinoside 7-O-rhamnoside | SARS-CoV-2 Papain-like Protease (PLpro) | Molecular Docking & MD Simulation | High binding affinity confirmed by docking and complex stability shown by MD simulation. | researchgate.netresearchgate.netresearchgate.net |
| Quercetin-3-O-beta-d-arabinofuranoside | Dipeptidyl peptidase-4 (DPP-4) | Molecular Docking | Identified as a potential inhibitor through ligand-based prediction models. | researchgate.net |
| Quercetin-3-(6-Malonylglucoside) | B-cell lymphoma 2 (Bcl-2) | Molecular Docking & MD Simulation | Docking Score: -7.53 kcal/mol; complex was stable over a 100ns MD simulation. | biorxiv.orgbiorxiv.org |
Conformational Analysis and Ligand-Target Interactions
The specific three-dimensional arrangement (conformation) of this compound and its interactions with amino acid residues in a target's binding site are critical for its biological function. Conformational analysis, often aided by computational modeling and spectroscopic techniques, helps to understand the spatial arrangement of the molecule, particularly the furanose ring of the arabinose sugar. researchgate.netnih.gov
Molecular docking studies provide detailed visualizations of these ligand-target interactions. The primary forces governing these interactions are non-covalent, with hydrogen bonds being particularly significant. mdpi.com For example, in the docking of Quercetin-3-O-arabinoside into the allosteric site of soluble epoxide hydrolase (sEH), the molecule was predicted to form a crucial hydrogen bond between the 4'-hydroxyl group of its B-ring and the amino acid residue Asp496 of the enzyme. mdpi.com The simulation also suggested that the binding of the compound induces a conformational change in the enzyme, consistent with an "induced fit" model of ligand binding. mdpi.com
Similarly, computational studies on other quercetin arabinoside derivatives have identified extensive hydrogen bond networks with their targets. A study on Quercetin 3-O-arabinoside 7-O-rhamnoside interacting with the papain-like protease of SARS-CoV-2 identified nine hydrogen bonds with various amino acid residues, including Lys27, Gln41, and Arg42. researchgate.netresearchgate.net These multiple points of contact contribute to the stability and specificity of the binding. The arabinoside moiety itself can participate in these interactions, positioning the entire molecule optimally within the binding pocket.
Table 3: Specific Ligand-Target Interactions for Quercetin Arabinoside Derivatives
| Ligand | Target Protein | Interacting Amino Acid Residues | Interaction Type | Reference |
|---|---|---|---|---|
| Quercetin-3-O-arabinoside | Soluble Epoxide Hydrolase (sEH) | Asp496 | Hydrogen Bond (from 4'-OH of ligand) | mdpi.com |
| Quercetin-3-O-arabinoside | Soluble Epoxide Hydrolase (sEH) | Phe497 | Pi-Pi Stacking (with A-ring of ligand) | mdpi.com |
| Quercetin 3-O-arabinoside 7-O-rhamnoside | SARS-CoV-2 Papain-like Protease (PLpro) | Lys27, Gln41, Arg42, Arg72, Arg74, Asn157, Lys158, Glu162, His176 | Hydrogen Bonds | researchgate.net |
| Quercetin 3-[rhamnosyl-(1→2)-α-L-arabinopyranoside] | SARS-CoV-2 Spike Protein | Ala348, Tyr385, Asn394, Glu398, Arg514 | Hydrogen Bonds | researchgate.net |
Future Directions and Research Perspectives for Quercetin 3 O Alpha D Arabinofuranoside
Advanced Omics-Based Research for Comprehensive Biological Profiling
While Quercetin-3-o-alpha-d-arabinofuranoside has been identified in numerous plant species, a comprehensive understanding of its biological effects at a systemic level is still in its infancy. Future research must prioritize advanced omics-based approaches—including transcriptomics, proteomics, and metabolomics—to construct a detailed biological profile of the compound's activity. To date, such studies have focused primarily on its aglycone, quercetin (B1663063).
For instance, an integrated metabolomic and transcriptomic analysis of quercetin's effect on Staphylococcus aureus revealed that the compound induces significant alterations in bacterial fatty acid metabolism. nih.gov This study demonstrated that quercetin's antibacterial action may stem from its direct inhibition of the enzyme 3-oxoacyl-acyl-carrier-protein reductase (FabG), a key player in fatty acid biosynthesis. nih.gov The metabolomic profiling identified 1131 metabolites, with lipids and fatty acids being among the most significantly affected categories following quercetin treatment. nih.gov
Applying similar omics strategies to this compound is a critical future direction. Such research would elucidate how the arabinofuranoside moiety influences the parent molecule's interaction with cellular systems, potentially revealing unique metabolic and signaling pathways that it modulates. This comprehensive profiling is essential for identifying specific biomarkers of its activity and for understanding its broader physiological impact.
Exploration of Novel Molecular Targets and Signaling Networks
Research into the molecular interactions of quercetin and its glycosides has identified several key protein targets and signaling pathways, offering a roadmap for future investigations into this compound. Quercetin is known to modulate critical pathways involved in cancer cell survival and proliferation, such as PI3K/Akt/mTOR, MAPK/ERK, and JAK/STAT, and can downregulate pro-inflammatory enzymes.
A pivotal area of investigation for this compound is its interaction with soluble epoxide hydrolase (sEH), an enzyme implicated in cardiovascular diseases. mdpi.com Studies have shown that this compound acts as a mixed-type inhibitor of sEH. mdpi.com Further research should focus on validating this target in various in vivo models and exploring its therapeutic potential for cardiovascular conditions. The table below summarizes key molecular targets that have been identified for quercetin and its derivatives, which represent promising avenues for focused studies on the alpha-d-arabinofuranoside form.
Table 1: Potential Molecular Targets and Signaling Networks for this compound
| Molecular Target | Associated Pathway/Process | Observed Effect of Quercetin/Derivatives | Potential Implication for Research |
|---|---|---|---|
| Soluble Epoxide Hydrolase (sEH) | Cardiovascular Regulation | Mixed-type inhibition by Quercetin-3-o-arabinofuranoside. mdpi.com | Development of agents for cardiovascular disease. |
| PI3K/Akt/mTOR Pathway | Cell Proliferation, Survival | Inhibition promotes apoptosis in cancer cells. | Investigation as an anti-cancer agent. |
| MAPK/ERK Pathway | Cell Growth, Differentiation | Inhibition reduces proliferation in cancer cells. | Elucidation of anti-proliferative mechanisms. |
| NF-κB Signaling | Inflammation | Downregulation of pro-inflammatory cytokines. | Application in inflammatory disorders. |
| JAK/STAT Pathway | Immune Response, Cell Growth | Modulation of cytokine signaling. | Use in immunology and oncology. |
| Thrombin | Blood Coagulation | Inhibition of activity, reducing hydrophobicity. nih.gov | Development of anticoagulant agents. nih.gov |
Development of Engineered Biosynthesis Pathways for Enhanced Production
The limited availability of pure this compound from natural sources poses a significant challenge for extensive biological research. Chemical synthesis of flavonoid glycosides is often hampered by low regioselectivity and the need for multiple protection and deprotection steps. nih.gov Therefore, the development of engineered biosynthesis pathways in microbial hosts like Escherichia coli represents a crucial future direction for sustainable and scalable production.
Flavonoids are synthesized via the phenylpropanoid pathway, where chalcone (B49325) synthase creates the fundamental chalcone scaffold. sruc.ac.uk Subsequent modifications by various enzymes lead to different flavonoid classes, with glycosylation being a final key step mediated by glycosyltransferases (GTs). sruc.ac.uknih.gov
Significant progress has been made in the heterologous production of this specific compound. Researchers have successfully engineered E. coli to synthesize Quercetin-3-o-arabinoside by introducing and optimizing specific biosynthetic genes. nih.gov This was achieved by:
Introducing a plant-derived UDP-dependent glycosyltransferase (UGT) , specifically AtUGT78D3 from Arabidopsis thaliana, which is known to transfer arabinose to the 3-hydroxy group of quercetin. nih.gov
Engineering the nucleotide sugar pathway to ensure a supply of the required sugar donor, UDP-arabinose. This involved the overexpression of UDP-xylose synthase (UXS) and UDP-xylose epimerase (UXE). nih.gov
Deleting competing pathways in the host, such as the gene encoding ArnA, which competes for the UDP-glucuronic acid precursor, thereby channeling metabolic flux towards the desired product. nih.gov
This engineered E. coli strain was able to produce approximately 160 mg/liter of Quercetin-3-o-arabinoside. nih.gov Future work should focus on further optimizing these microbial systems by screening for more efficient glycosyltransferases and fine-tuning metabolic pathways to achieve industrial-scale production. nih.govresearchgate.net
Integration of In Silico and In Vitro Methodologies for Mechanistic Elucidation
The synergy between computational (in silico) and experimental (in vitro) methods is a powerful approach for accelerating the discovery and characterization of molecular interactions. This integrated strategy is particularly valuable for elucidating the precise mechanisms by which this compound interacts with its biological targets.
Molecular docking and dynamics simulations can predict how the compound binds to a protein's active or allosteric sites, providing insights into binding affinity and the specific amino acid residues involved. These computational predictions can then be validated through targeted in vitro experiments, such as enzyme inhibition assays and site-directed mutagenesis.
A study on the inhibition of soluble epoxide hydrolase (sEH) by Quercetin-3-o-arabinofuranoside provides an excellent example of this integrated approach. mdpi.com Molecular docking simulations predicted that the compound binds to an allosteric site adjacent to the enzyme's catalytic domain, a finding that was subsequently supported by in vitro enzyme kinetic studies which determined it to be a mixed-type inhibitor. mdpi.comnih.gov
Table 2: Example of Integrated In Silico and In Vitro Findings for Quercetin-3-o-arabinofuranoside
| Target Protein | In Silico Method | Key In Silico Findings | In Vitro Validation |
|---|---|---|---|
| Soluble Epoxide Hydrolase (sEH) | Molecular Docking | Binding Energy: -9.03 kcal/mol. nih.gov Interacts with an allosteric pocket near the catalytic site. nih.gov | Enzyme kinetic assays confirmed mixed-type inhibition. nih.gov IC₅₀ value determined to be 39.3 ± 3.4 µM. mdpi.com |
| GABA-A Receptor | Molecular Docking | Good interaction capability with α2, β1, and β2 subunits. sruc.ac.uk | In vivo behavioral models in mice showed anxiolytic-like effects potentiated by diazepam and reversed by flumazenil. sruc.ac.uk |
Future research should systematically apply this dual methodology to other potential targets of this compound to rapidly map its interactome and understand its structure-activity relationships.
Investigation of Synergistic Effects with Other Phytochemicals or Compounds in Experimental Models
The biological activity of a single phytochemical can often be significantly enhanced when combined with other compounds, a phenomenon known as synergism. Investigating the synergistic potential of this compound with other phytochemicals or existing therapeutic drugs is a promising avenue for developing more effective combination therapies.
Studies on the aglycone, quercetin, have already demonstrated significant synergistic effects. For example, quercetin has been shown to synergistically enhance the growth-inhibitory activity of the chemotherapy drug cytosine arabinoside on human leukemic cells. rsc.org In another study, the combination of quercetin with green tea catechins and arctigenin (B1665602) resulted in a 90% inhibition of tumorigenesis in a mouse model of prostate cancer, a far greater effect than any of the single treatments. nih.gov This effect was attributed to the combined suppression of androgen receptor activity and proliferation markers. nih.gov
Future research should design experimental models to test combinations of this compound with other relevant compounds. Such studies could explore its potential to:
Enhance the efficacy of conventional anticancer drugs, potentially allowing for lower dosages and reduced side effects.
Act synergistically with other flavonoids or natural compounds to amplify antioxidant or anti-inflammatory effects.
Overcome drug resistance mechanisms in cancer cells or pathogenic microbes.
Application in Advanced Biological Research Tools and Probes
Beyond its direct therapeutic potential, this compound and its derivatives hold promise for development into sophisticated tools for biological research. The inherent fluorescence of the quercetin scaffold and its ability to interact with specific proteins make it an attractive starting point for designing novel biological probes.
Researchers have successfully utilized quercetin as a fluorescent probe for various applications, including the detection of metal ions like copper and mercury and for monitoring the activity of intracellular targets like the ryanodine (B192298) receptor. nih.govresearchgate.net For instance, a quercetin-based fluorescent chemosensor was developed for the selective "turn-on" detection of Hg²⁺ ions in both solutions and living plant tissues. researchgate.net Another study showed that the ratiometric fluorescence of quercetin can report on the open probability of the type 3 ryanodine receptor Ca²⁺ release channel in the endoplasmic reticulum.
A key future direction is to leverage the this compound structure as a scaffold for creating new probes. The arabinofuranoside moiety offers several advantages:
It can be chemically modified to attach other functional groups, such as targeting ligands or photo-crosslinkers.
Its presence can alter the solubility and cell permeability of the quercetin core, potentially allowing for more specific subcellular targeting.
Modifications to the sugar could be used to tune the fluorescent properties of the molecule.
Developing such probes could enable researchers to visualize specific molecular interactions in real-time within living cells, identify new protein binding partners through affinity-based pulldown assays, and create new diagnostic tools.
Q & A
Q. What analytical techniques are recommended for structural characterization of Quercetin-3-O-α-D-arabinofuranoside?
To confirm the structure, use high-resolution mass spectrometry (HRMS) for exact mass determination (434.0849078) and molecular formula validation (C₂₀H₁₈O₁₁) . Complement this with ¹H/¹³C NMR spectroscopy to assign the glycosidic linkage at position 3 and the α-D-arabinofuranosyl configuration. For stereochemical analysis, employ NOESY or ROESY experiments to resolve furanose ring conformations .
Q. How can researchers validate the biological activity of Quercetin-3-O-α-D-arabinofuranoside in enzyme inhibition studies?
Use in vitro enzyme assays, such as soluble epoxide hydrolase (sEH) inhibition, to determine IC₅₀ values. For example, a fluorometric assay with recombinant sEH enzyme and substrate (e.g., PHOME) can quantify inhibition kinetics. Ensure proper controls (e.g., ursolic acid as a reference inhibitor) and triplicate measurements to minimize variability .
Q. What are the key steps for isolating Quercetin-3-O-α-D-arabinofuranoside from natural sources?
Employ chromatographic techniques:
Extraction : Use methanol/water (70:30) with ultrasonication.
Fractionation : Partition with ethyl acetate and n-butanol.
Purification : Apply reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water + 0.1% formic acid. Monitor at 360 nm for flavonoid detection .
Advanced Research Questions
Q. How can computational methods resolve conformational dynamics of the arabinofuranosyl moiety?
Perform molecular mechanics (AMBER) and density functional theory (DFT) calculations to model furanose ring puckering (e.g., ^3T₂ or ^2T₃ conformers). Validate predictions using NMR-derived coupling constants (³J(H,H)) and Karplus equations. Include solvation models (e.g., MN-GSM) to approximate aqueous-phase behavior .
Q. What synthetic strategies optimize the yield of Quercetin-3-O-α-D-arabinofuranoside derivatives for SAR studies?
Protecting Groups : Use benzoyl (Bz) or acetyl (Ac) groups to shield hydroxyls during glycosylation.
Glycosylation : Activate the arabinofuranosyl donor (e.g., trichloroacetimidate) with BF₃·OEt₂ in anhydrous CH₂Cl₂ at 0°C.
Deprotection : Cleave groups with NaOMe/MeOH. Monitor reactions via TLC and confirm structures with ESI-MS and 2D NMR .
Q. How do structural modifications (e.g., acylation) impact bioactivity?
Compare IC₅₀ values of derivatives:
- Acetylated analogs (e.g., 3''-acetyl, IC₅₀ ≈ 51.3 μM) show reduced sEH inhibition vs. the parent compound (IC₅₀ = 39.3 μM).
- Galloylated derivatives (e.g., 2''-galloyl) may enhance binding via hydrophobic interactions. Use molecular docking (AutoDock Vina) to map allosteric binding pockets adjacent to the enzyme’s active site .
Q. How should researchers address discrepancies in reported bioactivity data across studies?
Assay Conditions : Standardize pH, temperature, and co-solvents (e.g., DMSO ≤1%).
Purity Verification : Use HPLC-UV/HRMS to confirm compound integrity (>95% purity).
Control Benchmarks : Include positive controls (e.g., AUDA for sEH) to normalize inter-lab variability .
Q. What advanced techniques elucidate the mechanism of mixed/noncompetitive inhibition observed with Quercetin-3-O-α-D-arabinofuranoside?
Kinetic Analysis : Perform Lineweaver-Burk plots with varying substrate/inhibitor concentrations.
Molecular Dynamics (MD) : Simulate ligand-enzyme complexes (GROMACS) to identify stable binding modes (e.g., left vs. right allosteric pockets).
Free Energy Calculations : Use MM-PBSA to quantify binding affinities .
Methodological Design Questions
Q. How to design a robust in vivo study to evaluate cardiovascular effects of Quercetin-3-O-α-D-arabinofuranoside?
Model Selection : Use hypertensive rodent models (e.g., SHR rats).
Dosing Regimen : Administer 10–50 mg/kg/day orally for 4 weeks.
Endpoints : Measure blood pressure (telemetry), plasma epoxide/diol ratios (LC-MS), and vascular inflammation markers (ELISA) .
Q. What strategies improve reproducibility in flavonoid glycoside research?
Data Transparency : Share raw NMR/MS spectra in public repositories (e.g., MetaboLights).
Protocol Harmonization : Adopt community guidelines (e.g., MIAME for microarrays, adapted for phytochemistry).
Collaborative Validation : Cross-validate findings with independent labs using blinded samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
